molecular formula C24H30N2O4 B2642066 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide CAS No. 921521-54-2

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2642066
CAS RN: 921521-54-2
M. Wt: 410.514
InChI Key: HQUSFPOIWXFLHX-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C24H30N2O4 and its molecular weight is 410.514. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis Techniques and Structural Properties : Petrovskii et al. (2017) explored the synthesis of compounds with structural similarities, highlighting the formation of nonplanar oxazapolyheterocycles with a strong blue emission in dichloromethane, indicating potential applications in photophysical properties (Petrovskii et al., 2017).

  • Photophysical and Photochemical Properties : Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives with excellent singlet oxygen quantum yield and potential for photodynamic therapy, suggesting applications in cancer treatment (Pişkin et al., 2020).

  • Antimicrobial and Anti-inflammatory Applications : Kendre et al. (2015) synthesized a series of derivatives similar in structure, showing potential as antimicrobial and anti-inflammatory agents, indicating the compound’s relevance in medicinal chemistry (Kendre et al., 2015).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-5-14-26-20-15-18(9-12-21(20)30-16-24(2,3)23(26)28)25-22(27)13-8-17-6-10-19(29-4)11-7-17/h6-7,9-12,15H,5,8,13-14,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUSFPOIWXFLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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